Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive (HR+) breast cancer, particularly in postmenopausal women. [, ] It is a pure antiestrogen, meaning it does not have any estrogen-like agonist activity. [] Unlike other antiestrogens like tamoxifen, Fulvestrant completely blocks estrogen receptor transcriptional activity. [] It binds to estrogen receptors with high affinity and promotes their degradation. [, ]
One paper describes an efficient regioselective preparation of Fulvestrant. [] This process involves protecting the phenolic group with trityl instead of benzoate and using tosyl as a leaving group instead of mesylate. The process involves complete hydrolysis of a precursor molecule (compound 8 in the paper), followed by selective tritylation of the C-3 phenolic -OH group. The resulting compound (compound 16) crystallizes with high yield and purity. []
Fulvestrant acts as a competitive antagonist of estrogen receptors. [, ] It binds to the estrogen receptor with high affinity, preventing estrogen from binding and activating the receptor. [, ] Furthermore, Fulvestrant promotes the degradation of the estrogen receptor, further reducing estrogen signaling in cells. [, ] This mechanism makes Fulvestrant effective in treating HR+ breast cancers, especially those that have developed resistance to other endocrine therapies.
One paper mentions that Fulvestrant-3-boronic acid (ZB716), an oral analog of Fulvestrant, has high plasma protein binding and low intestinal mucosal permeability. [] It is primarily metabolized by CYP2D6 and CYP3A enzymes in the liver. [] In vitro studies show that ZB716 can induce CYP1A2, 2B6, and 3A4 enzymes. [] Pharmacokinetic studies in animals show oral bioavailability, dose-proportional drug exposure, and drug accumulation. []
Fulvestrant is widely used in the treatment of HR+ metastatic breast cancer, especially in postmenopausal women. [, , , , , , , , , , , , , , , , , , , ] Several clinical trials have demonstrated its efficacy in combination with other therapies, including:
Research is ongoing to understand mechanisms of resistance to Fulvestrant and develop strategies to overcome them. [, ] Studies are also exploring the use of Fulvestrant in combination with other targeted therapies and in different treatment settings. [, , ]
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: